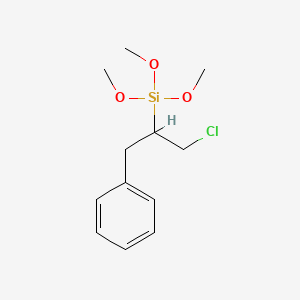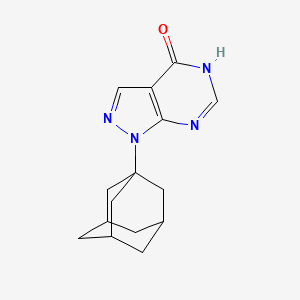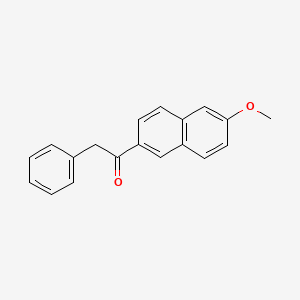
(5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol is a chemical compound with the molecular formula C11H15BrN2O It is a derivative of pyridine, substituted with a bromine atom at the 5-position, a piperidine ring at the 4-position, and a hydroxymethyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol typically involves the following steps:
Bromination: The starting material, 2-hydroxymethylpyridine, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Piperidinylation: The brominated intermediate is then reacted with piperidine under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution or sodium methoxide (NaOMe) for methoxy substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO), sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: 5-Bromo-4-(piperidin-1-yl)pyridine-2-carboxylic acid.
Reduction: 4-(Piperidin-1-yl)pyridin-2-ylmethanol.
Substitution: 5-Azido-4-(piperidin-1-yl)pyridin-2-yl)methanol, 5-Methoxy-4-(piperidin-1-yl)pyridin-2-yl)methanol.
科学研究应用
(5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and molecular interactions.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals, where its unique structure imparts desired properties to the final products.
作用机制
The mechanism of action of (5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The piperidine ring and pyridine moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
(5-Bromo-2-(piperidin-1-yl)pyrimidine): Similar structure with a pyrimidine ring instead of a pyridine ring.
(4-(Piperidin-1-yl)pyridin-2-yl)methanol): Lacks the bromine atom at the 5-position.
(5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)amine): Contains an amine group instead of a hydroxymethyl group.
Uniqueness
(5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the pyridine ring. This combination of functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.
属性
分子式 |
C11H15BrN2O |
|---|---|
分子量 |
271.15 g/mol |
IUPAC 名称 |
(5-bromo-4-piperidin-1-ylpyridin-2-yl)methanol |
InChI |
InChI=1S/C11H15BrN2O/c12-10-7-13-9(8-15)6-11(10)14-4-2-1-3-5-14/h6-7,15H,1-5,8H2 |
InChI 键 |
VRPLVCJRLDUGAI-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=C(C=NC(=C2)CO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate](/img/structure/B11847540.png)



![3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11847579.png)

